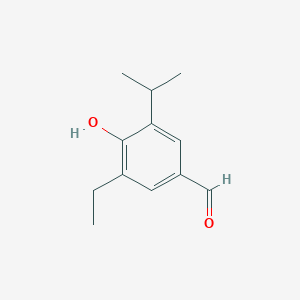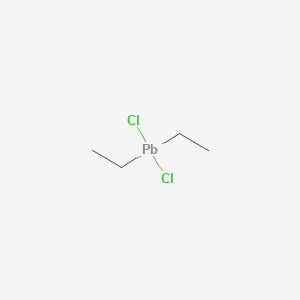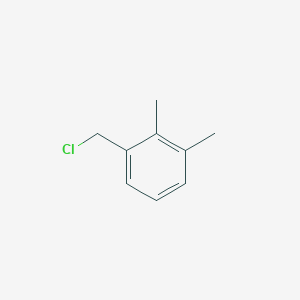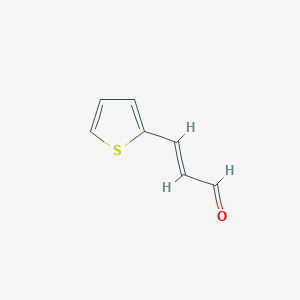
Cerium(3+) perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cerium(3+) perchlorate is an inorganic compound composed of cerium and perchloric acid. It is a cerium salt where cerium is in the +3 oxidation state. This compound is known for its high solubility in water and its use in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Cerium(3+) perchlorate can be synthesized by reacting cerium(3+) oxide or cerium(3+) hydroxide with perchloric acid. The reaction typically involves dissolving cerium(3+) oxide or hydroxide in an aqueous solution of perchloric acid, followed by evaporation to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is often produced by the controlled reaction of cerium(3+) nitrate with perchloric acid. The process involves careful handling of perchloric acid due to its highly reactive and potentially explosive nature.
化学反応の分析
Types of Reactions: Cerium(3+) perchlorate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) in the presence of strong oxidizing agents.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: this compound can participate in substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various anions like chloride, nitrate, or sulfate can replace the perchlorate ion under appropriate conditions.
Major Products:
Oxidation: Cerium(4+) compounds such as cerium(4+) oxide.
Reduction: Cerium(3+) compounds such as cerium(3+) chloride.
Substitution: Cerium salts with different anions, such as cerium(3+) chloride or cerium(3+) nitrate.
科学的研究の応用
Cerium(3+) perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to its redox properties.
Medicine: Studied for its potential therapeutic applications, including its use in wound healing and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of cerium(3+) perchlorate involves its ability to undergo redox reactions. Cerium can switch between the +3 and +4 oxidation states, making it a versatile redox agent. This property allows it to participate in various chemical reactions, including oxidation-reduction processes. In biological systems, cerium can mimic calcium and interact with biomolecules, influencing cellular processes.
類似化合物との比較
Cerium(3+) chloride: Another cerium(3+) salt, known for its use in organic synthesis and as a precursor for other cerium compounds.
Cerium(3+) nitrate: Used in similar applications as cerium(3+) perchlorate, including as a catalyst and in material science.
Cerium(4+) perchlorate: A cerium(4+) salt with higher oxidation potential, used in different chemical reactions compared to this compound.
Uniqueness: this compound is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its redox properties make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
14017-47-1 |
|---|---|
分子式 |
CeClHO4 |
分子量 |
240.57 g/mol |
IUPAC名 |
cerium;perchloric acid |
InChI |
InChI=1S/Ce.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5) |
InChIキー |
XKVZLRDEADGMFT-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |
正規SMILES |
OCl(=O)(=O)=O.[Ce] |
| 14017-47-1 | |
ピクトグラム |
Oxidizer; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)





